Reduced pKa from Fluorine Substitution
The most basic pKa of 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine is 2.29±0.11 at 25 °C , compared to 2.90±0.10 for the non-fluorinated analog 1-(pyridin-2-yl)-1H-pyrazol-4-amine . The 0.61-unit decrease reflects the electron-withdrawing effect of the 3-fluoro substituent, reducing basicity. This difference is critical for salt formation, acid-base extraction, and buffering conditions during synthesis or biological assays.
| Evidence Dimension | Most basic pKa |
|---|---|
| Target Compound Data | pKa = 2.29±0.11 (25 °C) |
| Comparator Or Baseline | 1-(pyridin-2-yl)-1H-pyrazol-4-amine: pKa = 2.90±0.10 (25 °C) |
| Quantified Difference | ΔpKa = -0.61 (target is less basic) |
| Conditions | Predicted values; most basic center; Temp 25 °C |
Why This Matters
The lower pKa directly impacts the compound's protonation state under physiological or synthetic conditions, influencing reactivity in amide coupling and solubility in aqueous media.
